molecular formula C16H12O5 B14516103 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 62970-15-4

3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No.: B14516103
CAS No.: 62970-15-4
M. Wt: 284.26 g/mol
InChI Key: CYXTUUKFDGMPTC-UHFFFAOYSA-N
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Description

3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a compound that belongs to the class of flavonoids Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the condensation of 2,6-dihydroxybenzaldehyde with a suitable benzoic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research has shown potential anti-inflammatory and anticancer activities, making it a candidate for drug development.

    Industry: It is used in the formulation of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its dual hydroxyl groups and conjugated system enhance its antioxidant capacity and make it a versatile compound for various applications .

Properties

CAS No.

62970-15-4

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-[3-(2,6-dihydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H12O5/c17-12-5-2-6-13(18)15(12)14(19)8-7-10-3-1-4-11(9-10)16(20)21/h1-9,17-18H,(H,20,21)

InChI Key

CYXTUUKFDGMPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=CC(=O)C2=C(C=CC=C2O)O

Origin of Product

United States

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